Phenazepam-d4

Vue d'ensemble

Description

Phenazepam-d4 is a reference material that has been manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards . It is intended to be used as an analytical reference standard . Phenazepam is categorized as a benzodiazepine . It has sedative and hypnotic properties and has been detected in illicit tablets .

Synthesis Analysis

The method of preparing phenazepam has a number of drawbacks: there is no purification of semiproducts at the intermediate stages, such that contaminants accumulate in the final product, making its purification more difficult and increasing losses of product . The phenazepam yield using this method is 26% . Many methods of preparing 1,4-benzodiazepines are known, and most of those used in industrial synthesis schemes are based on the use of substituted 2-aminobenzophenones with subsequent acylation using acetic acid derivatives, amination (this stage is excluded if the amine function is already present in the acylating agent), and cyclization .

Molecular Structure Analysis

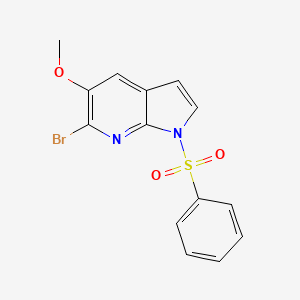

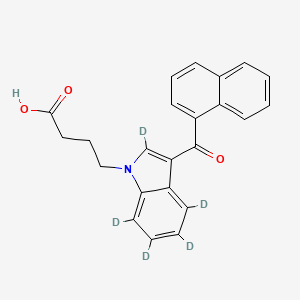

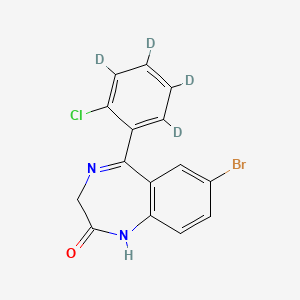

Phenazepam-d4 is a drug of the benzodiazepine class. Benzodiazepine drugs contain a benzene ring fused to a diazepine ring, which is a seven-membered ring with the two nitrogen constituents located at R1 and R4. The benzyl ring of phenazepam is substituted at R7 with a bromine group .

Chemical Reactions Analysis

The synthesis of Phenazepam-d4 involves a number of chemical reactions. The synthesis uses the chloranhydride of aminoacetic acid, an extremely unstable and reactive compound whose use is justified in making samples of substances in the laboratory but not for industrial-scale synthesis . Alternative methods include an oxidation stage using CrO3 or reduction with LiAlH4, which hinders their industrial utilization .

Physical And Chemical Properties Analysis

Phenazepam-d4 is a neat solid . It has a molecular formula of C15H6BrClD4N2O and a formula weight of 353.6 . It has a solubility of 15 mg/ml in DMF, 0.1 mg/ml in DMF:PBS (pH 7.2) (1:9), 10 mg/ml in DMSO, and 0.2 mg/ml in Ethanol .

Applications De Recherche Scientifique

Efficacy in Anxiety Disorders and Alcohol Use Disorder : Phenazepam has been used in therapy for anxiety disorders, particularly in patients with alcohol dependence. Research indicates its effectiveness can be influenced by genetic polymorphisms, such as those in the CYP2C19 gene, which may affect both the efficacy and safety of the drug (Zastrozhin et al., 2018).

Detection in Post-Mortem Analysis : Phenazepam and its metabolite, 3-hydroxyphenazepam, have been analyzed in various post-mortem tissues and fluids, providing insight into the drug's distribution and concentration in the body after death. This research is important for forensic analyses (Crichton et al., 2015).

Implications in Impaired Driving : Phenazepam's impact on driving impairment has been documented, highlighting its potential for abuse and the risks associated with its recreational use. This research underscores the need for careful monitoring and regulation of its use (Kerrigan et al., 2013).

Influence of Genetic Polymorphisms : Studies have shown that genetic polymorphisms in enzymes like CYP3A and CYP2C19 can influence the plasma concentration of Phenazepam, affecting its safety and efficacy profiles in patients with anxiety disorders and comorbid alcohol use disorder (Zastrozhin et al., 2020).

Metabolism and Pharmacokinetics : Investigations into the metabolism of Phenazepam have identified key enzymes involved in its biotransformation, like CYP3A4. Understanding these metabolic pathways is crucial for optimizing dosing and minimizing adverse effects (Ivashchenko et al., 2018).

GABA-Activated Current Modulation : Research has also explored Phenazepam's effects on GABA-activated currents in the brain, contributing to our understanding of its mechanism of action at the molecular level (Kopanitsa et al., 2000).

Safety And Hazards

Propriétés

IUPAC Name |

7-bromo-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMJQQJSWIRRRL-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Br)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenazepam-d4 | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Pyrrolo[2,3-f]benzothiazole](/img/structure/B594061.png)